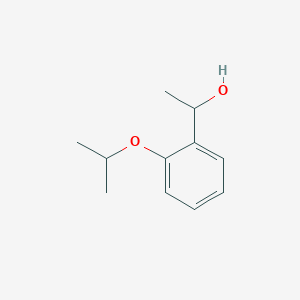
1-(2-iso-Propoxyphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-iso-Propoxyphenyl)ethanol, also known as IPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. IPE is a colorless liquid that has a molecular weight of 196.28 g/mol and a boiling point of 250°C. In
Wirkmechanismus
The mechanism of action of 1-(2-iso-Propoxyphenyl)ethanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of dopamine receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
1-(2-iso-Propoxyphenyl)ethanol has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, which is implicated in various pathological conditions.
In vivo studies have demonstrated that 1-(2-iso-Propoxyphenyl)ethanol can reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-iso-Propoxyphenyl)ethanol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for a wide range of applications. However, 1-(2-iso-Propoxyphenyl)ethanol also has some limitations. Its solubility in water is relatively low, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret its effects in certain contexts.
Zukünftige Richtungen
There are several future directions for research on 1-(2-iso-Propoxyphenyl)ethanol. In pharmaceuticals, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties. In agriculture, more research is needed to determine the optimal conditions for its use as a plant growth regulator, insecticide, and fungicide. In materials science, further studies are needed to explore its potential applications as a monomer for the synthesis of polymers and copolymers, and as a material for the fabrication of optoelectronic devices.
In conclusion, 1-(2-iso-Propoxyphenyl)ethanol is a chemical compound that has potential applications in various fields, including pharmaceuticals, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in various applications.
Synthesemethoden
The synthesis of 1-(2-iso-Propoxyphenyl)ethanol involves the reaction of 2-iso-Propoxyphenol with ethylene oxide in the presence of a catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1-(2-iso-Propoxyphenyl)ethanol. The purity of 1-(2-iso-Propoxyphenyl)ethanol can be improved by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-iso-Propoxyphenyl)ethanol has been extensively studied for its potential applications in various fields. In pharmaceuticals, 1-(2-iso-Propoxyphenyl)ethanol has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential drug candidate for the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
In agriculture, 1-(2-iso-Propoxyphenyl)ethanol has been used as a plant growth regulator, insecticide, and fungicide. It has been shown to improve the yield and quality of crops, as well as protect them from pests and diseases.
In materials science, 1-(2-iso-Propoxyphenyl)ethanol has been used as a monomer for the synthesis of polymers and copolymers. It has also been investigated as a potential material for the fabrication of optoelectronic devices.
Eigenschaften
IUPAC Name |
1-(2-propan-2-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)13-11-7-5-4-6-10(11)9(3)12/h4-9,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIRSCVITFKGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-iso-Propoxyphenyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

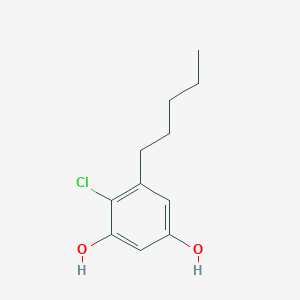
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2754078.png)
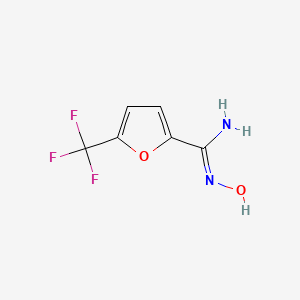
![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)
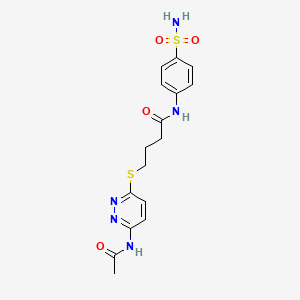
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2754084.png)
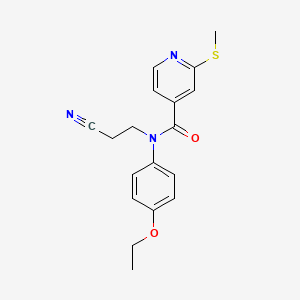

![(Z)-methyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754090.png)
![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)
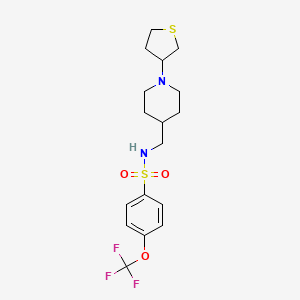
![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)
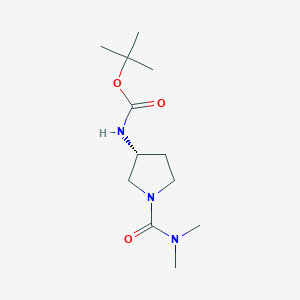
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)